molecular formula C22H18O B3108050 (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 1637208-52-6

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No. B3108050
CAS RN: 1637208-52-6
M. Wt: 298.4 g/mol
InChI Key: BZVVNZMNGDYQTR-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound with a wide range of biological activities. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 73-75°C. Chalcone has been found in many plants, including Angelica keiskei, Glycyrrhiza glabra, and Morus alba, and has been used in traditional medicine for its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.

Mechanism of Action

Chalcone's mechanism of action varies depending on its biological activity. In cancer cells, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one induces apoptosis and cell cycle arrest by activating various signaling pathways, including the p53 pathway and the MAPK pathway. Inflammation is mediated by the production of pro-inflammatory cytokines and enzymes, and this compound inhibits this production by suppressing the activation of NF-κB and MAPK signaling pathways. Chalcone's anti-microbial effects are thought to be due to its ability to disrupt bacterial and fungal cell membranes, leading to cell death. Finally, this compound's anti-oxidant effects are due to its ability to scavenge free radicals and protect against oxidative damage.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase, and to modulate the expression of various genes involved in cancer and inflammation. Chalcone has also been found to modulate various signaling pathways, including the MAPK pathway and the NF-κB pathway. Physiologically, this compound has been found to have anti-inflammatory, anti-microbial, and anti-oxidant effects, as discussed above.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments, including its wide range of biological activities, its availability in nature and through synthesis, and its relatively low toxicity. However, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's low solubility in water and its instability in the presence of light and air can limit its use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. One area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the identification of the specific signaling pathways and molecular targets of this compound's various biological activities. Additionally, this compound's potential for use in drug development and as a dietary supplement for cancer prevention and treatment is an area of interest. Finally, further research on the safety and toxicity of this compound is needed to fully understand its potential for use in humans.

Scientific Research Applications

Chalcone has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. Chalcone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Chalcone's anti-oxidant properties have also been studied, and it has been found to scavenge free radicals and protect against oxidative damage.

properties

IUPAC Name

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c1-17-7-5-6-8-18(17)15-16-22(23)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-16H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVVNZMNGDYQTR-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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